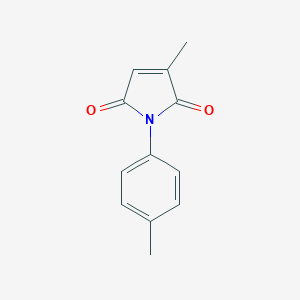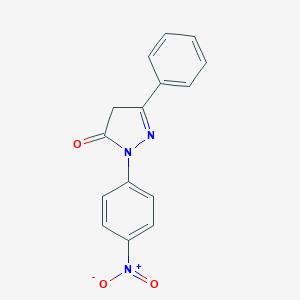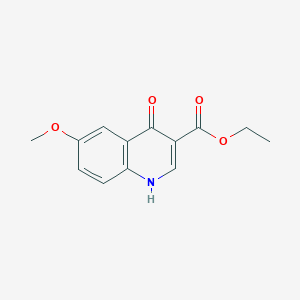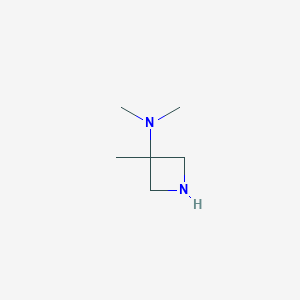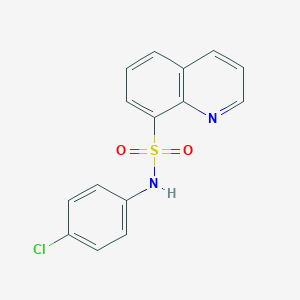
N-(4-Chlorophenyl)-8-quinolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorophenyl)-8-quinolinesulfonamide, also known as Sulfadoxine, is a sulfonamide antibiotic used to treat malaria and other bacterial infections. It was first synthesized in 1967 and has been used extensively in the treatment of malaria since then.
作用機序
N-(4-Chlorophenyl)-8-quinolinesulfonamide works by inhibiting the synthesis of dihydrofolic acid, a precursor to the folate required for DNA synthesis in bacteria and parasites. This inhibition leads to the disruption of DNA synthesis and ultimately leads to the death of the bacterial or parasitic cell.
生化学的および生理学的効果
N-(4-Chlorophenyl)-8-quinolinesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and parasites, and to be effective against a variety of bacterial strains. Additionally, it has been shown to have anti-inflammatory properties and has been used in the treatment of rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of N-(4-Chlorophenyl)-8-quinolinesulfonamide is its effectiveness against a variety of bacterial strains and parasites. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations to the use of N-(4-Chlorophenyl)-8-quinolinesulfonamide in lab experiments. It can be toxic to cells at high concentrations, and its use can lead to the development of drug-resistant strains of bacteria and parasites.
将来の方向性
There are a number of potential future directions for research on N-(4-Chlorophenyl)-8-quinolinesulfonamide. One area of interest is the development of new derivatives of the compound with improved efficacy and reduced toxicity. Additionally, there is interest in investigating the potential use of N-(4-Chlorophenyl)-8-quinolinesulfonamide in the treatment of other diseases, such as cancer. Finally, there is a need for further research into the mechanisms of action of N-(4-Chlorophenyl)-8-quinolinesulfonamide, in order to better understand its potential uses and limitations.
Conclusion:
In conclusion, N-(4-Chlorophenyl)-8-quinolinesulfonamide is a sulfonamide antibiotic with a wide range of potential applications. Its effectiveness against a variety of bacterial strains and parasites, combined with its ease of synthesis, make it a valuable tool for researchers. While there are some limitations to its use, there is significant potential for future research into the compound and its derivatives.
合成法
The synthesis of N-(4-Chlorophenyl)-8-quinolinesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 8-aminoquinoline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final product.
科学的研究の応用
N-(4-Chlorophenyl)-8-quinolinesulfonamide has been extensively researched for its use in the treatment of malaria. It has also been studied for its antibacterial properties and has been shown to be effective against a variety of bacterial strains. Additionally, N-(4-Chlorophenyl)-8-quinolinesulfonamide has been used in research studies to investigate its potential as a therapeutic agent for various diseases.
特性
CAS番号 |
158729-24-9 |
|---|---|
製品名 |
N-(4-Chlorophenyl)-8-quinolinesulfonamide |
分子式 |
C15H11ClN2O2S |
分子量 |
318.8 g/mol |
IUPAC名 |
N-(4-chlorophenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C15H11ClN2O2S/c16-12-6-8-13(9-7-12)18-21(19,20)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H |
InChIキー |
IDPGVJRVFCBNKY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)Cl)N=CC=C2 |
正規SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)Cl)N=CC=C2 |
その他のCAS番号 |
158729-24-9 |
溶解性 |
5 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine](/img/structure/B182820.png)
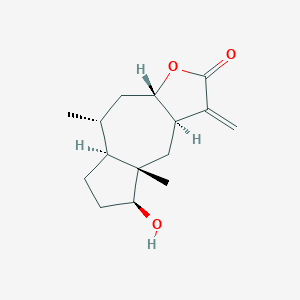
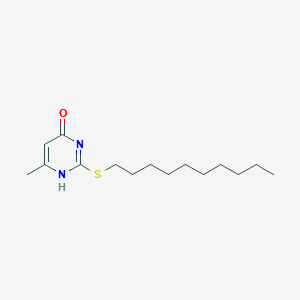
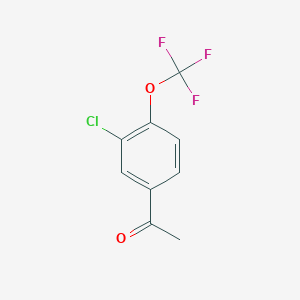
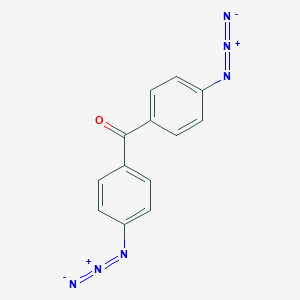
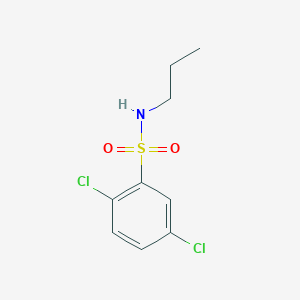
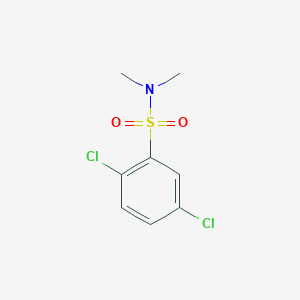
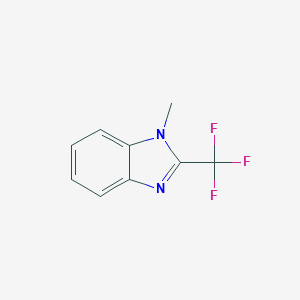
![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)
![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)
